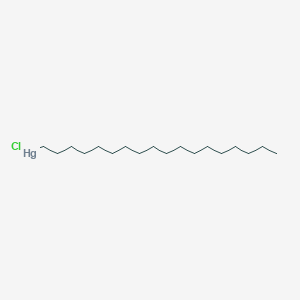![molecular formula C25H29N3 B11967427 4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Imidazolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and dimethylamine groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to modify the imidazolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of imidazolidine compounds are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE may be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-METHYL-AMINE
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-ETHYL-AMINE
Uniqueness
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to its specific structural features, such as the presence of dimethylamine and imidazolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C25H29N3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H29N3/c1-19-7-5-9-23(17-19)27-15-16-28(24-10-6-8-20(2)18-24)25(27)21-11-13-22(14-12-21)26(3)4/h5-14,17-18,25H,15-16H2,1-4H3 |
InChIキー |
JYOQZZJXNIWIID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)

![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)


![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
